2-Methyl-1-benzothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYTLSLJWHYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzothiophene-3-carboxylic acid typically involves the construction of the benzothiophene core followed by functionalization at specific positions. One common method includes the intramolecular cyclization of o-alkynylthiophenols, which can be catalyzed by rhodium complexes . Another approach involves the Ullmann cross-coupling reaction, where α-substituted (o-bromoaryl)thioacetamides are used as starting materials .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The two-step method involving the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids is one such example .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Methyl-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 2-Methyl-1-benzothiophene-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the methyl group at the second position.
2-Methylbenzofuran-3-carboxylic acid: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness: 2-Methyl-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for functionalization .
Biological Activity
2-Methyl-1-benzothiophene-3-carboxylic acid (CAS No. 17375-82-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiophene family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The benzothiophene scaffold is known for its ability to modulate enzyme activities and receptor interactions.
Key Mechanisms Include:
- Enzyme Inhibition: Compounds in this class have been shown to inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that benzothiophene derivatives exhibit a range of biological activities:
- Antimicrobial Activity: Studies have demonstrated the efficacy of this compound against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) have been determined in comparative studies, showcasing its potential as an antimicrobial agent .
- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of benzothiophene derivatives, including this compound. Below are summarized findings from notable research:
Biochemical Pathways
The compound's interaction with various biochemical pathways is crucial for understanding its therapeutic potential. Benzothiophene derivatives can influence:
- Cell Cycle Regulation: By modulating proteins involved in cell cycle progression.
- Apoptotic Pathways: Inducing programmed cell death through mitochondrial pathways.
These interactions suggest a multifaceted role in cellular processes, making it a candidate for further therapeutic exploration.
Q & A
Basic: What are the standard synthetic routes for 2-Methyl-1-benzothiophene-3-carboxylic acid, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization of substituted benzothiophene precursors. For example, chloroacetyl chloride can react with a benzothiophene intermediate in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane, 0–5°C). Reaction optimization includes controlling temperature to minimize side reactions and using HPLC (methanol-water gradients) for purification . Yield improvements often rely on stoichiometric adjustments (e.g., 1.2 equivalents of anhydrides) .
Advanced: How can computational methods predict regioselectivity in substitution reactions of the benzothiophene core?
Answer:
Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals to identify reactive sites. For example, methoxy or chloro substituents alter electron-withdrawing/donating effects, directing electrophilic attacks to specific positions. PubChem data (InChIKey, SMILES) can be used as inputs in software like Gaussian or ORCA to model transition states and predict regioselectivity .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
- NMR : H and C NMR identify substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm) and confirm carboxylate formation (δ 165–170 ppm in C) .
- IR : Carboxylic acid C=O stretches (~1700 cm) and S-O vibrations (~1050 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., CHOS for the parent compound) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
- Dose-Response Studies : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify activity thresholds.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability.
- Meta-Analysis : Cross-reference PubChem bioactivity data with independent studies to identify trends or methodological disparities .
Basic: What are common derivatives of this compound, and what are their applications?
Answer:
- 3-Chloro-6-methoxy derivatives : Investigated for antimicrobial activity via bacterial membrane disruption assays .
- Tetrahydrobenzothiophene analogs : Used in analgesic research due to cyclooxygenase inhibition potential .
- Fluorinated derivatives : Enhance metabolic stability in pharmacokinetic studies .
Advanced: What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) on the benzothiophene core?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to meta-direct subsequent substitutions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in nitration or sulfonation.
- Catalysts : Lewis acids like FeCl enhance halogenation selectivity at electron-rich positions .
Basic: How are impurities removed during the purification of this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Chromatography : Reverse-phase HPLC (C18 columns, methanol:water = 70:30) resolves polar byproducts .
- Acid-Base Extraction : Adjust pH to precipitate the carboxylic acid form from aqueous solutions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
- LogP Optimization : Introduce methyl or methoxy groups to balance lipophilicity (target LogP 2–3 for blood-brain barrier penetration).
- Metabolic Stability : Replace labile esters with amides or ethers to reduce CYP450-mediated degradation.
- In Silico Modeling : Tools like SwissADME predict absorption and toxicity profiles before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
